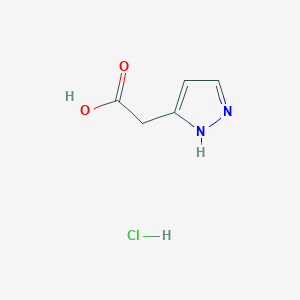
2-(1H-Pyrazol-3-yl)acetic acid hydrochloride
Overview
Description
2-(1H-Pyrazol-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C5H7ClN2O2 and a molecular weight of 162.58 g/mol . It is a solid substance under normal conditions and is typically stored in an inert atmosphere at temperatures between 2-8°C. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride involves the reaction of pyrazole with chloroacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as tetrahydrofuran. The process involves the formation of an intermediate, which is then hydrolyzed and cyclized to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Pyrazole derivatives with various functional groups.
Reduction: Pyrazoline derivatives.
Substitution: Substituted pyrazole compounds with different alkyl or aryl groups.
Scientific Research Applications
2-(1H-Pyrazol-3-yl)acetic acid hydrochloride has several scientific research applications:
Fluorescent Property Evaluation: The compound and its derivatives exhibit fluorescence in the blue region of the visible spectrum when irradiated with ultraviolet radiation.
Corrosion Inhibition: Derivatives of this compound have been studied as corrosion inhibitors for mild steel in acidic media.
Coordination Chemistry and Metal Binding: The addition of pyrazole groups to peptides creates metal ion binding sites, which are of interest in bioinorganic chemistry.
Catalytic Applications: The compound is used as a ligand in copper (II) catalytic systems, showing excellent performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that participate in various catalytic processes. Additionally, its fluorescent properties are due to the electronic transitions within the pyrazole ring, which are influenced by the presence of substituents and the surrounding environment.
Comparison with Similar Compounds
- 2-(1H-Pyrazol-1-yl)acetic acid
- 2-(1H-Pyrazol-4-yl)acetic acid
- 2-(1H-Pyrazol-5-yl)acetic acid
Comparison: 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct fluorescent properties and metal-binding capabilities, making it particularly valuable in materials science and bioinorganic chemistry.
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-5(9)3-4-1-2-6-7-4;/h1-2H,3H2,(H,6,7)(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUYXVPCCKSSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542642 | |
| Record name | (1H-Pyrazol-5-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118054-57-2 | |
| Record name | 1H-Pyrazole-3-acetic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118054-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1H-Pyrazol-5-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-5-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


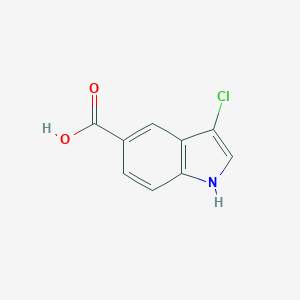



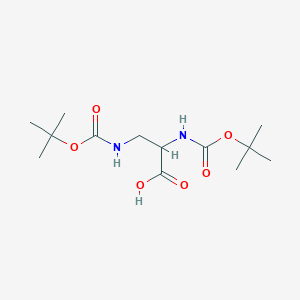

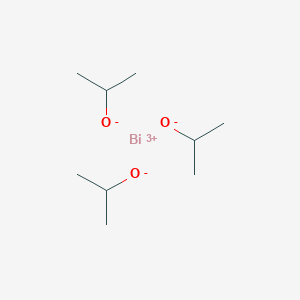
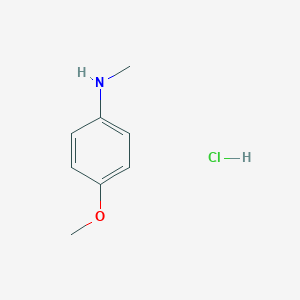
![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)




![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)
